![molecular formula C19H22N4 B4188424 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile](/img/structure/B4188424.png)
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile, also known as BPN or BPN14770, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. It is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.
Wirkmechanismus
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile works by selectively inhibiting PDE4D, which leads to an increase in cAMP levels in the brain. This increase in cAMP signaling has been shown to improve synaptic plasticity and reduce inflammation, both of which are believed to play a role in the development and progression of Alzheimer's disease.
Biochemical and physiological effects:
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improvements in synaptic plasticity, reductions in inflammation and oxidative stress, and reductions in the levels of toxic beta-amyloid protein in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile as a research tool is its selectivity for PDE4D, which allows for the specific targeting of this enzyme in the brain. However, 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile can be difficult to synthesize and is relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile and its use as a treatment for Alzheimer's disease. These include further studies on the mechanism of action of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile, the development of more efficient synthesis methods, and clinical trials to evaluate the safety and efficacy of 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile in humans. Additionally, 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile may have potential applications in other neurological and psychiatric disorders, such as schizophrenia and depression.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile has been the subject of extensive scientific research due to its potential as a treatment for Alzheimer's disease. Studies have shown that 2-(4-benzyl-1-piperazinyl)-4,6-dimethylnicotinonitrile can improve cognitive function and memory in animal models of Alzheimer's disease, and it has also been shown to reduce the levels of toxic beta-amyloid protein in the brain.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-15-12-16(2)21-19(18(15)13-20)23-10-8-22(9-11-23)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBBDPUQZSUTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.